

chlorobutanol hemihydrate concentration optimization preservative efficacy

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Compound Focus: Chlorobutanol Hemihydrate

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Toxicity Profile & Experimental Data

The table below summarizes the key findings from a 2022 single-dose and repeated-dose oral toxicity study in Sprague Dawley rats, which provides essential data for establishing safety thresholds [1].

Study Aspect	Details & Findings
Single-Dose Toxicity	Approximate Lethal Dose (ALD) was over 250 mg/kg body weight in both male and female rats [1].
Repeated-Dose (28-day) Toxicity	Doses: 12.5, 25, 50, and 100 mg/kg body weight/day [1].

| **No Adverse Effect Level (NOAEL)** | • Female rats: >50 mg/kg/day • Male rats: >12.5 mg/kg/day [1]. |

Target Organs | Liver and kidneys. Significant increase in relative organ weights at 100 mg/kg/day, with histopathological changes observed [1]. |

The methodology from this study can be a reference for your own experimental design.

- **Test Substance:** Chlorobutanol (purity 95-100%) dissolved in corn oil [1].
- **Animal Model:** Specific-pathogen-free Crl:CD Sprague Dawley (SD) rats [1].

- **Study Guidelines:** The study was conducted based on OECD guidelines No. 423 (for single-dose) and No. 407 (for repeated-dose 28-day oral toxicity) [1].
- **Key Parameters Monitored:**
 - **Clinical Observations:** Mortality, signs of illness, behavioral changes, appearance [1].
 - **Body Weight and Consumption:** Measured and recorded regularly [1].
 - **Hematology and Clinical Biochemistry:** Comprehensive analysis of blood and serum markers for organ function and health [1].
 - **Gross Necropsy and Histopathology:** Organ weights and microscopic examination of tissues [1].

Suggested Troubleshooting & FAQs

While direct protocols for efficacy testing are unavailable in the search results, the toxicology data suggests a logical approach to troubleshooting. The following FAQs are constructed based on general scientific principles and the provided data.

FAQ 1: What is a safe starting point for concentration optimization of Chlorobutanol Hemihydrate in a new formulation?

- **Answer:** The safe starting point is guided by the No Adverse Effect Level (NOAEL). The 2022 rat study found a NOAEL of **>12.5 mg/kg/day** for males and **>50 mg/kg/day** for females [1]. A safe starting concentration for human formulations must incorporate significant **safety factors** (often 100-fold or more for interspecies differences and individual variability) and account for the route of administration. You must calculate back from the NOAEL based on your product's intended use and applicable regulatory guidelines.

FAQ 2: We are observing efficacy failure. Can we simply increase the Chlorobutanol concentration until it works?

- **Answer:** No. Increasing concentration without proper safety data is risky. The same study showed that a dose of **100 mg/kg/day** caused significant toxic effects, including increased liver and kidney weights and histopathological changes [1]. If your formulation lacks efficacy, first verify that it meets other critical quality attributes:
 - **Purity:** Ensure your raw material has high purity (the synthesized product in one study was 98.27% pure [2]).
 - **pH and Stability:** Chlorobutanol is known to undergo hydrolysis at elevated temperatures, which can lower pH and reduce efficacy [1].

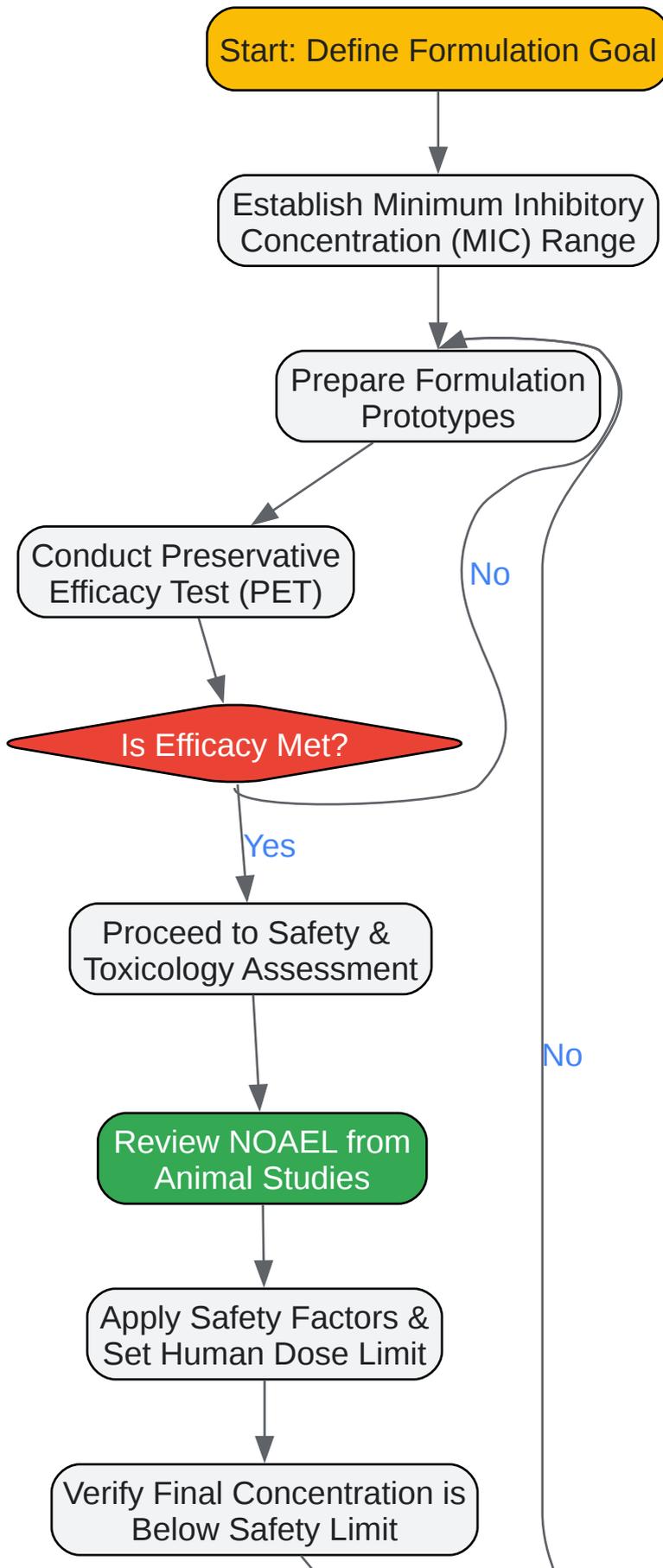
- **Compatibility:** Check for interactions between Chlorobutanol and other formulation ingredients that might inactivate it.

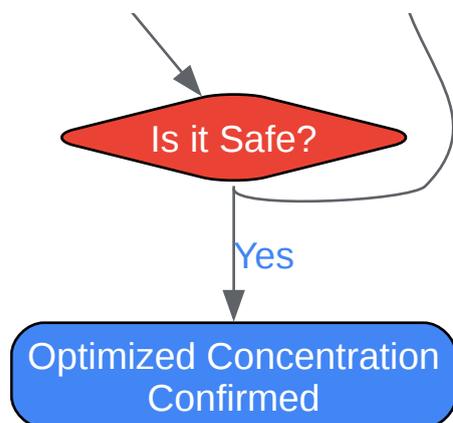
FAQ 3: What are the critical quality attributes for the Chlorobutanol Hemihydrate raw material itself?

- **Answer:** According to compendial standards and research, control these key attributes [2]:
 - **Purity:** Should be high, e.g., $\geq 98\%$.
 - **Melting Point:** Approximately **78°C** (for the hemihydrate form).
 - **Water Content:** Estimated around **4.66%** for the hemihydrate.

Experimental Workflow for Optimization

The following diagram outlines a logical workflow for optimizing chlorobutanol concentration, integrating both efficacy and safety assessments based on the available information.





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References

1. In Vivo Evaluation of the Oral Toxicity of the Chlorobutanol [pmc.ncbi.nlm.nih.gov]
2. Optimization of Synthesis Method and Quality Control of an ... [tpcj.org]

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